N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
Description
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide (CAS: 116332-61-7) is a fluorinated benzamide derivative with the molecular formula C₁₀H₁₀F₃NO₂ and a molecular weight of 233.19 g/mol. Its structure features a trifluoromethyl (-CF₃) group at the para position of the benzamide core, coupled with N-methoxy-N-methyl substituents (Figure 1). The compound is synthesized via acylation of 4-(trifluoromethyl)benzoic acid with N-methoxy-N-methylamine, achieving a high yield of 95% under optimized conditions . Key spectral data include:
- ¹H NMR (CDCl₃): δ 7.78 (d, J = 8.0 Hz, 2H), 7.67 (d, J = 7.5 Hz, 2H), 3.53 (s, 3H), 3.38 (s, 3H) .
- SMILES: CN(C(=O)C1=CC=C(C=C1)C(F)(F)F)OC .
It exists as a pale yellow oil at room temperature and is commonly used as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)7-3-5-8(6-4-7)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDOMHRDNWBTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555389 | |
| Record name | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116332-61-7 | |
| Record name | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with N-methoxy-N-methylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Pharmaceutical Development
Overview
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features enhance its interaction with biological targets, making it a valuable scaffold in drug design.
Key Applications
- Neurological Disorders: The compound has been investigated for its potential therapeutic effects in treating conditions such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter activity .
- Anti-inflammatory and Analgesic Effects: Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for developing pain relief medications .
Case Study
A study demonstrated that derivatives of this compound could inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting implications for diabetes management .
Agricultural Chemistry
Overview
In agricultural applications, this compound is employed in formulating agrochemicals. Its unique chemical structure enhances the efficacy of pesticides and herbicides.
Key Applications
- Pesticide Formulation: The compound improves the effectiveness of existing pesticides by enhancing their stability and bioavailability .
- Herbicide Development: It is utilized in the synthesis of new herbicides that target specific plant pathways, improving crop yield and pest management .
Material Science
Overview
The potential of this compound extends into material science, where it is explored for creating advanced materials.
Key Applications
- Polymer Development: The compound contributes to the formulation of polymers with enhanced thermal and chemical resistance, making them suitable for various industrial applications .
- Specialty Chemicals: Its unique properties are leveraged to develop specialty chemicals used in coatings and adhesives .
Environmental Studies
Overview
Research on this compound also focuses on its environmental impact and behavior.
Key Applications
- Chemical Safety Assessment: Studies evaluate the degradation pathways of this compound in different environments to assess its safety and environmental impact .
- Toxicology Studies: Investigations into its toxicity levels contribute to understanding the ecological risks associated with its use in agriculture and industry .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Neurological drugs, anti-inflammatory agents | Enhanced therapeutic efficacy |
| Agricultural Chemistry | Pesticides, herbicides | Improved crop yield and pest management |
| Material Science | Advanced polymers | Enhanced thermal and chemical resistance |
| Environmental Studies | Chemical safety assessments | Understanding degradation and toxicity |
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate the activity of enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of N-alkoxy-N-methyl benzamides. Key structural analogues and their properties are compared below:
Key Findings
Substituent Position Effects :
- The para-CF₃ group in this compound enhances electronic withdrawal, improving stability and reactivity in nucleophilic substitutions compared to its meta-CF₃ analogue .
- N-Alkoxy vs. N-Benzyloxy : N-Benzyloxy derivatives exhibit higher mutagenicity (e.g., compound 3 in ), necessitating caution in handling, whereas N-methoxy derivatives like the target compound are safer .
Biological Activity: Salicylamide derivatives with ortho-hydroxy and para-CF₃ groups (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) show potent antimicrobial effects but higher cytotoxicity compared to non-hydroxylated benzamides .
Synthetic Utility :
- The target compound’s synthesis (95% yield) outperforms analogues like N-Benzyloxy-N-methyl-4-(trifluoromethyl)benzamide (89% yield), attributed to milder reaction conditions and reduced side reactions .
Biological Activity
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₉F₃NO₂. The presence of the trifluoromethyl group enhances its lipophilicity and influences its reactivity, making it a valuable scaffold in drug design. The compound's structure allows for interactions with various biological targets, which is critical for its pharmacological effects.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group plays a crucial role in modulating the binding affinity of the compound to proteins and enzymes, thus influencing their activity. This interaction may involve:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor for dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting a role in managing diabetes .
- Anticancer Activity : Studies have indicated that derivatives of benzamide scaffolds can induce apoptosis in cancer cells, demonstrating the potential of this compound in cancer therapy .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Research Findings and Case Studies
- DPP-IV Inhibition Study :
- Anticancer Activity :
-
Antioxidant Properties :
- Research indicated that some synthesized analogs exhibited superior total antioxidant capacity compared to standard antioxidants. These findings suggest potential applications in treating oxidative stress-related diseases.
Q & A
Q. What are the optimized synthetic routes for N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, and how can key steps be validated?
Answer: The synthesis involves sequential acylation and substitution reactions. A validated protocol ( ) uses O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride in CH2Cl2/water under argon, with potassium carbonate as a base. Key optimizations include:
- Temperature control : Reaction initiation at 0°C to minimize side reactions (e.g., hydrolysis of acyl chlorides).
- Argon atmosphere : Prevents moisture-sensitive intermediates from degrading.
- Post-reaction workup : Rotary evaporation followed by diethyl ether washing to isolate the product in 89% yield.
Validation methods include <sup>1</sup>H NMR to confirm substitution patterns and DSC (Differential Scanning Calorimetry) to assess thermal stability of intermediates .
Q. How should researchers safely handle this compound and its intermediates?
Answer:
- Hazard assessment : Conduct a pre-experiment risk analysis using guidelines from Prudent Practices in the Laboratory (). Key hazards include mutagenicity (Ames II testing showed low but non-negligible risk) and thermal instability (e.g., decomposition of intermediates like compound 3 ).
- PPE and ventilation : Use fume hoods, nitrile gloves, and safety goggles. Avoid prolonged exposure to dichloromethane (neurotoxin) and sodium pivalate (irritant).
- Storage : Store intermediates at –20°C under inert gas to prevent decomposition .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., trifluoromethyl group at δ ~125 ppm in <sup>13</sup>C NMR) and anomeric amide geometry (pyramidal nitrogen resonance).
- ESI-MS : Verify molecular ion peaks ([M+H]<sup>+</sup> for m/z 292.1).
- X-ray crystallography : Resolve sp<sup>3</sup> nitrogen geometry using SHELX programs ().
- DSC/TGA : Monitor thermal stability, as decomposition above 70°C is common .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes (e.g., low yields or unexpected byproducts)?
Answer:
- Byproduct analysis : Use LC-MS to identify intermediates. For example, HERON reactions (thermal decomposition via radical pathways) may generate trifluoromethylbenzene derivatives ().
- Mechanistic studies : Employ DFT calculations to model transition states (e.g., anomeric stabilization effects in N-(alkoxy)-N-(acyloxy)benzamides).
- Reaction monitoring : In situ IR spectroscopy tracks acyl chloride consumption and amide formation .
Q. What strategies enhance the metabolic stability of this compound in medicinal chemistry applications?
Answer:
- Trifluoromethyl effects : The CF3 group improves lipophilicity and resistance to oxidative metabolism ().
- Structural analogs : Compare with pyrimidine-based derivatives (e.g., ) to assess enzymatic cleavage rates.
- In vitro assays : Use microsomal stability tests (e.g., human liver microsomes) to quantify half-life improvements .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the amide nitrogen’s lone pair is less delocalized due to anomeric effects, enhancing nucleophilic substitution ().
- MD simulations : Model solvent effects (e.g., CH2Cl2 vs. acetonitrile) on reaction kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
